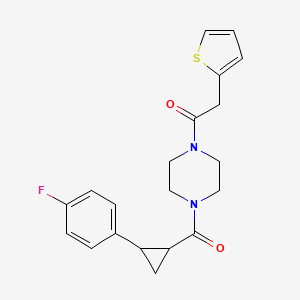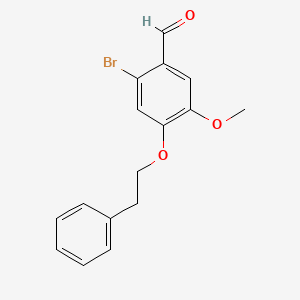![molecular formula C13H17ClN2O4S B2508480 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 380432-17-7](/img/structure/B2508480.png)
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.8 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide involves several steps. One common method includes the reaction of 4-methyl-3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
化学反応の分析
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
科学的研究の応用
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide has several applications in scientific research:
作用機序
The mechanism of action of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets are still under investigation, but it is believed to affect signal transduction and metabolic pathways .
類似化合物との比較
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide can be compared with similar compounds such as:
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide: This compound has a similar structure but with a propanamide group instead of an acetamide group.
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide: This compound lacks the methyl group on the phenyl ring.
2-chloro-N-{[4-(morpholine-4-sulfonyl)phenyl]methyl}acetamide: This compound has a benzyl group instead of a methyl group on the phenyl ring.
特性
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10-2-3-11(15-13(17)9-14)8-12(10)21(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWISOYVVPNNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)


![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2508409.png)
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)

